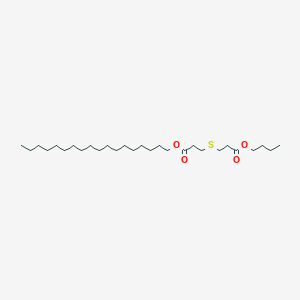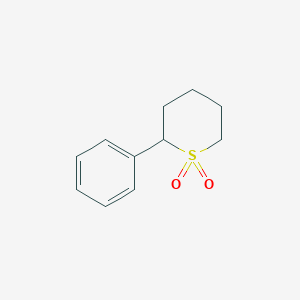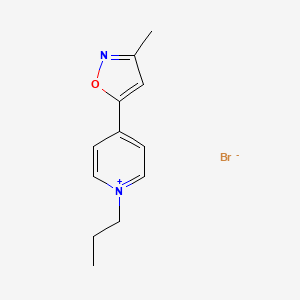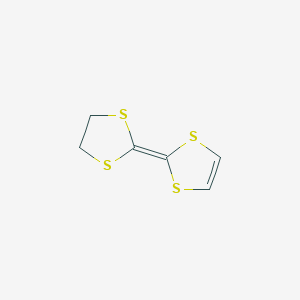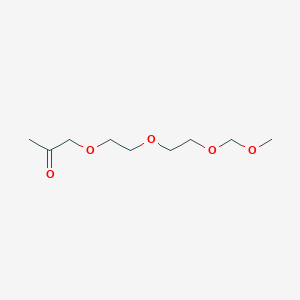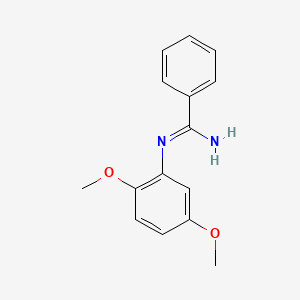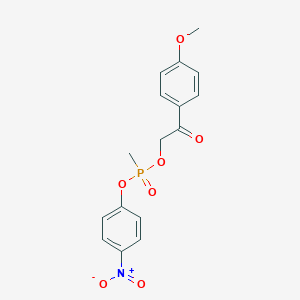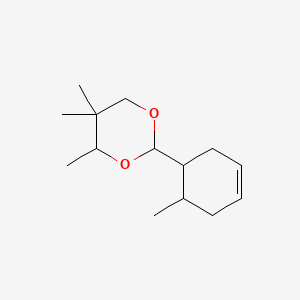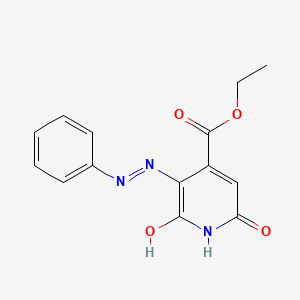
Ethyl 2,6-dioxo-3-(phenylhydrazinylidene)pyridine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,6-dioxo-3-(phenylhydrazinylidene)pyridine-4-carboxylate is a heterocyclic compound that features a pyridine ring substituted with a phenylhydrazinylidene group and an ethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,6-dioxo-3-(phenylhydrazinylidene)pyridine-4-carboxylate typically involves the condensation of ethyl 2,6-dioxo-4-pyridinecarboxylate with phenylhydrazine. The reaction is usually carried out in the presence of a suitable acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters can lead to more efficient production processes.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2,6-dioxo-3-(phenylhydrazinylidene)pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce hydrazine derivatives.
Applications De Recherche Scientifique
Ethyl 2,6-dioxo-3-(phenylhydrazinylidene)pyridine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mécanisme D'action
The mechanism of action of Ethyl 2,6-dioxo-3-(phenylhydrazinylidene)pyridine-4-carboxylate involves its interaction with specific molecular targets. The phenylhydrazinylidene group can form hydrogen bonds and π-π interactions with biological macromolecules, affecting their function. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2,6-dioxo-4-pyridinecarboxylate: Lacks the phenylhydrazinylidene group but shares the pyridine and ester functionalities.
Phenylhydrazine derivatives: Compounds with similar hydrazine groups but different core structures.
Pyridine derivatives: Various compounds with modifications on the pyridine ring.
Uniqueness
Ethyl 2,6-dioxo-3-(phenylhydrazinylidene)pyridine-4-carboxylate is unique due to the presence of both the phenylhydrazinylidene group and the ethyl ester group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
25264-27-1 |
|---|---|
Formule moléculaire |
C14H13N3O4 |
Poids moléculaire |
287.27 g/mol |
Nom IUPAC |
ethyl 2-hydroxy-6-oxo-3-phenyldiazenyl-1H-pyridine-4-carboxylate |
InChI |
InChI=1S/C14H13N3O4/c1-2-21-14(20)10-8-11(18)15-13(19)12(10)17-16-9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H2,15,18,19) |
Clé InChI |
HBAZABJWDSFKLR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=O)NC(=C1N=NC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



